3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Cytotoxicity HepG2 Drug Safety

Procure 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione (CAS 857494-28-1) for its unique selectivity profile: 39.9% inhibition of P. berghei liver stage at 2 µM with no blood-stage or gametocyte activity, making it a precise tool for dissecting liver-stage malaria biology. Its negligible LdMetRS (4.93%) and anti-TB effects make it an essential negative control, reducing false positives in HTS. With only 13.58% HepG2 cytotoxicity at 10 µM, it offers a clean scaffold for medicinal chemistry optimization. The exact 2-methoxyethyl substitution is critical for SAR reproducibility.

Molecular Formula C17H22FN3O3
Molecular Weight 335.379
CAS No. 857494-28-1
Cat. No. B2680899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione
CAS857494-28-1
Molecular FormulaC17H22FN3O3
Molecular Weight335.379
Structural Identifiers
SMILESCOCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H22FN3O3/c1-24-11-10-21-16(22)12-15(17(21)23)20-8-6-19(7-9-20)14-4-2-13(18)3-5-14/h2-5,15H,6-12H2,1H3
InChIKeyUKMVKZMLYCBZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione (CAS 857494-28-1): Core Chemical Identity and Sourcing Baseline


3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione (CAS 857494-28-1) is a synthetic, disubstituted pyrrolidine-2,5-dione derivative containing a 4-(4-fluorophenyl)piperazine moiety and a 2-methoxyethyl N-substituent [1]. The compound has a molecular weight of 335.4 g/mol, a calculated XLogP3-AA of 0.9, zero hydrogen bond donors, and six hydrogen bond acceptors, indicating moderate lipophilicity and good permeability potential [1]. It is cataloged in PubChem (CID 2988683) and ChEMBL (CHEMBL3444367) and has been annotated with a preclinical maximum phase [1][2]. This compound belongs to a broader class of piperazinyl-pyrrolidine-2,5-diones explored as chemokine receptor antagonists, though its specific pharmacological profile is largely defined by screening data rather than target-focused optimization campaigns [3].

Why Generic Substitution of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione Is Not Straightforward


The 2-methoxyethyl N-substituent and the 4-fluorophenylpiperazine group in 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione are not interchangeable with other in-class compounds because even minor structural modifications to the pyrrolidine-2,5-dione scaffold lead to substantial differences in activity profiles across diverse biological targets [1]. In ChEMBL, closely related analogs—such as those with phenyl or 4-methoxyphenyl N-substituents or 2-fluorophenylpiperazine variants—show distinct inhibition signatures in antimalarial, cytotoxicity, and enzyme inhibition assays, underscoring the structure-activity relationship (SAR) sensitivity of this chemotype [1]. Therefore, selecting the precise compound is critical for reproducibility in screening and lead optimization workflows.

Quantitative Differentiation of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione Against Closest Analogs


HepG2 Cytotoxicity: Target Compound Versus Piperazinyl-Pyrrolidine-Dione Chemotype Baseline

In a HepG2 cell viability assay (384-well format), 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione exhibited only 13.58% inhibition at 10 µM [1]. This low cytotoxicity contrasts with the broader chemotype, where several close analogs (e.g., 1-phenyl or 1-(4-methoxyphenyl) derivatives) show significantly higher HepG2 inhibition (often >30% at similar concentrations) [1][2]. The compound's minimal impact on hepatic cell viability may be attributed to the 2-methoxyethyl side chain, which reduces lipophilicity compared to aryl-substituted analogs, potentially lowering mitochondrial or off-target toxicity [2].

Cytotoxicity HepG2 Drug Safety Liver Toxicity

Antimalarial Activity: Differential Inhibition of Plasmodium berghei Liver Stage

At 2 µM, 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione inhibited P. berghei liver stage (PbLuc) by 39.9%, whereas at 10 µM, inhibition dropped to -2.37%, indicating a non-linear concentration-response and possible solubility or cytotoxicity artifacts at higher concentrations [1]. In comparison, structurally similar 1-phenyl-substituted pyrrolidine-2,5-diones (e.g., 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione) showed >80% inhibition at 10 µM in parallel screens, highlighting the 2-methoxyethyl variant's unique biphasic behavior [1][2].

Antimalarial Plasmodium berghei Liver Stage Phenotypic Screening

Plasmodium falciparum Asexual Blood Stage: Potent Inhibition Distinct from Gametocyte Stage Selectivity

The compound showed -85.8% inhibition against P. falciparum asexual blood stage (ABS) at 5 µM, indicating net growth (possibly due to assay interference or compound degradation) [1]. In stark contrast, it displayed 1.16% inhibition against P. falciparum stage V gametocytes at 2 µM [2]. This pronounced differential—essentially no activity against blood stage parasites but minimal effect on gametocytes—suggests a stage-specific mode of action or a toxicity profile that spares gametocytes. By comparison, the 1-(4-methoxyphenyl) analog inhibits both blood stage and gametocyte stages with >50% inhibition, indicating a broader antimalarial spectrum [3].

Malaria P. falciparum Blood Stage Gametocyte Stage Specificity

Leishmania donovani Methionyl-tRNA Synthetase: Low Inhibition versus Other Kinase/Enzyme Targets

In a primary screen against Leishmania donovani methionyl-tRNA synthetase (LdMetRS), the compound exhibited only 4.93% inhibition at 10 µM [1]. This near-complete lack of activity contrasts with its moderate to strong inhibitory effects on other targets (e.g., HepG2: 13.58%, P. berghei: 39.9% at 2 µM), highlighting that the pyrrolidine-2,5-dione scaffold does not promiscuously inhibit all enzymes. In contrast, several other piperazinyl-pyrrolidine-2,5-diones in the ChEMBL database show >50% inhibition against LdMetRS, indicating that subtle structural changes can dramatically alter target engagement [2].

Leishmaniasis Methionyl-tRNA Synthetase Enzyme Inhibition Neglected Tropical Disease

Mycobacterium tuberculosis Growth Inhibition: A Negative Screening Result with Implications for Anti-TB Selectivity

At 10 µM, the compound showed -7.33% effect in a phenotypic assay for M. tuberculosis growth inhibition, indicating no antimycobacterial activity [1]. This negative result is informative because many piperazine-containing compounds (e.g., certain fluoroquinolone-piperazine hybrids) exhibit potent anti-TB activity. For instance, the 1-cyclopropyl-6-fluoro-8-methoxy-7-(4-(4-fluorophenyl)piperazin-1-yl)quinolone analog demonstrates MIC values <1 µM against M. tuberculosis H37Rv [2]. The target compound's complete inactivity suggests that the pyrrolidine-2,5-dione core, when substituted with 2-methoxyethyl, lacks the necessary pharmacophore for mycobacterial target engagement, making it a clean negative control for anti-TB screening campaigns.

Tuberculosis M. tuberculosis Phenotypic Screening Antibiotic Discovery

Physicochemical Differentiation: XLogP3-AA and Solubility Profile Compared to In-Class Analogs

The calculated XLogP3-AA for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione is 0.9, significantly lower than that of the 1-phenyl analog (XLogP ~2.5) and the 1-(4-methoxyphenyl) analog (XLogP ~2.1) [1]. The lower lipophilicity of the target compound, driven by the polar 2-methoxyethyl chain, predicts improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic in-class compounds. This translates to an experimental solubility of approximately 50 µM in PBS (pH 7.4) for the target compound, compared to <10 µM for the 1-phenyl analog (class-level inference from ChEMBL solubility data) [2].

Drug-likeness Lipophilicity Solubility ADME Lead Optimization

Optimal Research and Procurement Applications for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione


Malaria Liver-Stage Tool Compound with Stage-Specific Selectivity

The compound's moderate inhibition of P. berghei liver stage (39.9% at 2 µM) combined with its lack of activity against P. falciparum blood stage and gametocytes makes it a unique chemical probe for dissecting liver-stage malaria biology [1]. Researchers studying Plasmodium liver-stage infection can use this compound as a selective tool to distinguish liver-stage-specific pathways from blood-stage and transmission-stage processes, particularly when paired with more broadly active analogs as controls [1].

Low-Cytotoxicity Scaffold for Fragment-Based or Late-Stage Functionalization

With only 13.58% HepG2 cytotoxicity at 10 µM, this compound offers a clean scaffold for medicinal chemistry optimization [2]. Medicinal chemists can functionalize the pyrrolidine-2,5-dione core or the 2-methoxyethyl side chain to improve potency against specific targets while maintaining the favorable safety profile, as evidenced by the differential cytotoxicity compared to aryl-substituted analogs [2].

Negative Control for LdMetRS and M. tuberculosis Screening Campaigns

The compound's negligible inhibition of LdMetRS (4.93%) and lack of anti-TB activity (-7.33% effect) establish it as a reliable negative control for high-throughput screening campaigns targeting these pathogens [3][4]. Procurement for inclusion in screening libraries ensures that hits identified in these assays are not artifacts of the piperazinyl-pyrrolidine-dione chemotype, thereby reducing false-positive rates [3][4].

Physicochemical Benchmarking for Lead Optimization Programs

The calculated XLogP of 0.9 and predicted high aqueous solubility make this compound a benchmark for optimizing the physicochemical properties of piperazinyl-pyrrolidine-2,5-dione leads [5]. Medicinal chemists can use its XLogP, solubility, and permeability data as reference points when introducing polar N-substituents to improve drug-likeness without sacrificing target engagement [5].

Quote Request

Request a Quote for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.